NH-bis(PEG1-azide)

Description

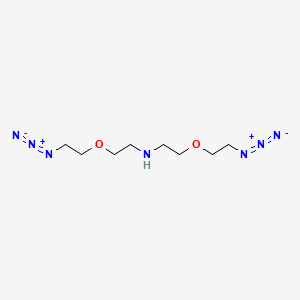

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethoxy)-N-[2-(2-azidoethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N7O2/c9-14-12-3-7-16-5-1-11-2-6-17-8-4-13-15-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWPZQWEUFICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])NCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Bifunctional Poly Ethylene Glycol Peg Linkers

Poly(ethylene glycol) (PEG) linkers are molecular chains composed of repeating ethylene (B1197577) glycol units. thermofisher.com Their utility in chemical and biological applications stems from several advantageous properties, including hydrophilicity, biocompatibility, and a lack of toxicity or immunogenicity. thermofisher.combroadpharm.com These characteristics make PEG linkers ideal for modifying proteins, drugs, and nanoparticles to improve their solubility, extend their circulation lifetime, and reduce aggregation. thermofisher.combroadpharm.com

Bifunctional PEG linkers possess reactive functional groups at both ends of the PEG chain. jenkemusa.com These linkers can be categorized as:

Homobifunctional: Containing two identical reactive groups, used to link similar molecules or to create polymers.

Heterobifunctional: Containing two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecular entities. jenkemusa.com

The PEG component acts as a flexible spacer, separating the conjugated molecules by a well-defined distance. This spacing can be crucial for maintaining the biological activity of proteins or for optimizing the performance of a diagnostic or therapeutic agent. nih.gov NH-bis(PEG1-azide) is a unique example of a trifunctional linker, where a central amine serves as a branch point for two identical PEG-azide arms.

Significance of Azide and Amine Functionalities in Molecular Design

The synthetic power of NH-bis(PEG1-azide) lies in the distinct and highly useful reactivity of its amine and azide (B81097) functional groups.

Azide Functionality: The azide group (-N₃) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. apjonline.in Specifically, the azide group is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. sigmaaldrich.comnih.gov This reaction joins an azide with an alkyne to form a highly stable 1,2,3-triazole ring. sigmaaldrich.comnumberanalytics.com The reaction is exceptionally specific, proceeding under mild, often aqueous conditions without interfering with most other functional groups found in biological molecules. sigmaaldrich.comnih.gov This bioorthogonality—the ability to occur in a living system without disturbing native biochemical processes—makes the azide-alkyne cycloaddition invaluable for labeling and modifying complex biomolecules like proteins, nucleic acids, and glycans. nih.govnumberanalytics.comacs.org The azide group itself is small, stable, and not typically found in natural systems, further enhancing its utility as a chemical handle. apjonline.inmdpi.com

Amine Functionality: The central secondary amine (-NH-) in NH-bis(PEG1-azide) provides a versatile reaction point. As a nucleophile, it can readily react with a variety of electrophilic functional groups, such as carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. cd-bioparticles.netbroadpharm.com This functionality allows the linker to be anchored to proteins (at lysine (B10760008) residues), functionalized surfaces, or other molecules bearing these common groups. researchgate.net The presence of this central amine creates a branch point, enabling the construction of dendritic or "Y-shaped" structures. polymerfactory.com

Overview of Nh Bis Peg1 Azide As a Core Architectural Building Block in Chemical Synthesis

NH-bis(PEG1-azide) is not merely a linker but a fundamental building block for creating complex, multifunctional molecules. Its trifunctional nature allows for the convergent synthesis of elaborate structures. The central amine can be coupled to a core molecule, and the two terminal azides can then be used to "click" on other molecules or building blocks.

A primary application is in the synthesis of dendrimers and hyperbranched polymers. polymerfactory.comrsc.org Dendrimers are repetitively branched molecules with a well-defined, symmetrical structure. By reacting the amine of NH-bis(PEG1-azide) with a molecule containing two or more carboxylic acid groups, and then reacting the resulting azide-terminated structure with a molecule containing multiple alkynes, chemists can rapidly build successive generations of a dendrimer. nih.gov

This building block is also valuable in the creation of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.com NH-bis(PEG1-azide) can serve as a core component of the linker connecting the two distinct ligands in a PROTAC. medchemexpress.commedchemexpress.com

The synthesis of the core molecule, bis(2-azidoethyl)amine, is typically achieved through a two-step process starting from diethanolamine. uni-muenchen.de Diethanolamine is first converted to bis(2-chloroethyl)amine (B1207034) hydrochloride using a reagent like thionyl chloride. uni-muenchen.de This is followed by an azide (B81097) exchange reaction, where the chlorine atoms are substituted with azide groups using a source like sodium azide to yield the final product. uni-muenchen.de

| Property | Value | Source(s) |

| Chemical Name | NH-bis(PEG1-azide) / bis(2-azidoethyl)amine | broadpharm.comuni-muenchen.de |

| Molecular Formula | C₄H₉N₇O₂ (for PEG1 version: C₈H₁₇N₇O₂) | broadpharm.com |

| Molecular Weight | 243.3 g/mol (for PEG1 version) | broadpharm.com |

| CAS Number | 2100306-81-6 (for PEG1 version) | broadpharm.com |

| Primary Reactive Groups | 1x Secondary Amine, 2x Azide | cd-bioparticles.netbroadpharm.com |

| Amine Reactivity | Carboxylic acids, NHS esters | cd-bioparticles.netbroadpharm.com |

| Azide Reactivity | Alkynes (CuAAC, SPAAC), Phosphines (Staudinger) | mdpi.commedchemexpress.com |

Interdisciplinary Relevance Across Chemistry, Materials Science, and Chemical Biology

Direct Synthesis Routes for the Central Amine-bis(PEG-azide) Core

Direct synthesis involves the sequential construction of the molecule, starting from a central scaffold and extending the functional arms. This approach requires precise control over each reaction step to build the target NH-bis(PEG1-azide) structure.

Precursor Selection and Functional Group Protection Strategies

The choice of starting materials is critical for the successful synthesis of the central amine core with two PEG arms. A logical and common precursor for the central N-H core and the initial segment of the side chains is diethanolamine. This molecule provides a secondary amine and two primary hydroxyl groups, which serve as ideal starting points for PEGylation.

In some synthetic pathways, particularly those involving harsh reagents that could react with the central amine, protection of this secondary amine is necessary. The selection of an appropriate protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal later in the synthesis. Common protecting groups for amines include tert-butyloxycarbonyl (t-Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). google.com The choice among these depends on the orthogonality required with other synthetic steps, such as the azide incorporation.

Table 1: Precursor and Amine Protecting Group Strategies

| Precursor/Protecting Group | Structure/Formula | Key Features & Considerations |

|---|---|---|

| Diethanolamine | C₄H₁₁NO₂ | Provides a secondary amine core and two primary hydroxyls for extension. |

| tert-Butyloxycarbonyl (t-Boc) | C₅H₉O₂ | Stable under many conditions but readily removed with acid. google.com |

| Benzyloxycarbonyl (Cbz) | C₈H₇O₂ | Removed by catalytic hydrogenation. google.com |

Amine Linkage Formation Techniques

The core of NH-bis(PEG1-azide) features a tertiary amine linking the two PEGylated arms. When starting from a precursor like diethanolamine, the amine linkage is already present. The key is the formation of the ether linkages of the PEG chains. However, if building from a different central unit, specific techniques are required to form the amine connections.

One widely used method for creating stable amine linkages is reductive amination. This involves reacting a PEG-aldehyde derivative with an amine in the presence of a reducing agent like sodium cyanoborohydride. creativepegworks.comeuropeanpharmaceuticalreview.com This reaction forms a stable secondary amine. europeanpharmaceuticalreview.com By controlling the reaction pH, a high degree of selectivity can be achieved. europeanpharmaceuticalreview.com For a molecule like NH-bis(PEG1-azide), a potential route could involve reacting two equivalents of a PEG1-azide-aldehyde with a primary amine.

Table 2: Selected Amine Linkage Formation Techniques

| Technique | Reagents | Description |

|---|---|---|

| Reductive Amination | PEG-Aldehyde, Amine, Sodium Cyanoborohydride | Forms a stable secondary or tertiary amine linkage under mild conditions. Reaction specificity is pH-dependent. creativepegworks.comeuropeanpharmaceuticalreview.com |

Azide Incorporation Methods

The conversion of the terminal hydroxyl groups of the PEG chains into azides is a crucial step in the synthesis. This transformation equips the molecule with functional handles for "click chemistry," a set of reactions known for their high efficiency and specificity. medchemexpress.comlabinsights.nl

The most common and efficient method for introducing an azide group onto a PEG chain is a two-step nucleophilic substitution process. nih.gov

Activation of the Hydroxyl Group : The terminal hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. This is typically achieved by reacting the PEG-hydroxyl with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. sigmaaldrich.com This reaction forms a PEG-tosylate or PEG-mesylate, respectively, where the sulfonate ester is an excellent leaving group. mdpi.comalfa-chemistry.com

Azide Displacement : The activated PEG-sulfonate is then treated with an azide salt, most commonly sodium azide (NaN₃). sigmaaldrich.comgoogle.com The azide anion (N₃⁻) acts as a nucleophile, displacing the tosylate or mesylate group to form the terminal azide. mdpi.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comacs.org Polyethylene (B3416737) glycol itself (e.g., PEG 400) can also serve as an effective and environmentally friendly reaction medium for this transformation. tandfonline.com

This two-step sequence is highly efficient, often achieving quantitative or near-quantitative conversion of the terminal groups. nih.govmdpi.com

Regiospecificity in this context refers to ensuring that functionalization occurs exclusively at the terminal positions of the two PEG arms. The strategy of activating the primary hydroxyl groups at the chain termini with MsCl or TsCl is inherently regiospecific. These primary hydroxyls are significantly more reactive than the secondary amine at the core under the typical conditions used for sulfonation. Following activation, the subsequent displacement with sodium azide proceeds specifically at these activated terminal sites. This ensures that the azide groups are precisely located at the ends of the chains, which is essential for the molecule's function as a bifunctional linker. sigmaaldrich.commdpi.com

Modular and Convergent Synthesis Approaches

For NH-bis(PEG1-azide), a modular approach could involve the synthesis of a key intermediate, such as H₂N-PEG1-N₃. This amino-azido-PEG fragment could then be reacted in a 2:1 ratio with a small dielectrophile (e.g., a dihalide) to form the central tertiary amine. However, a more direct convergent route would be to synthesize a tosyl-PEG1-azide or halo-PEG1-azide intermediate first. Two equivalents of this activated PEG-azide arm can then be reacted with ammonia (B1221849) or a primary amine. The nucleophilic substitution reaction would form the central amine core, simultaneously attaching the two pre-fabricated arms. This approach is powerful because the key azide functionality is incorporated into the modules before the final assembly, potentially reducing the number of steps performed on the more complex, larger molecule. mdpi.com

The development of chemical "toolboxes" containing a variety of pre-synthesized linkers and building blocks supports this modular concept, allowing for the rapid assembly of bifunctional molecules like PROTACs. symeres.com These toolboxes often contain PEG chains of different lengths with various reactive handles, which can be combined to create the desired final structure. symeres.com

Purification and Characterization Methodologies for Synthetic Intermediates (Generic Methods)

The synthesis of NH-bis(PEG1-azide) and its analogs involves multiple steps, each yielding synthetic intermediates that require rigorous purification and characterization to ensure the quality and purity of the final product. cd-bioparticles.net Given the polymeric and often amphiphilic nature of PEG derivatives, a combination of chromatographic and spectroscopic techniques is typically employed. nih.gov

Purification Techniques:

Purification of PEGylated intermediates can be challenging due to the potential for a distribution of PEG chain lengths and the presence of reaction byproducts. biopharmaspec.com Common purification methods include:

Silica Gel Chromatography: This technique is widely used to separate reaction mixtures based on polarity. nih.govmdpi.com For PEG derivatives, a gradient elution system, often involving mixtures of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is effective in separating compounds with different functional groups or PEG chain lengths. nih.govmdpi.com

Ion-Exchange Chromatography: This method is particularly useful for purifying intermediates that bear a charge, such as those with carboxyl or amino groups. researchgate.net It effectively separates charged molecules from neutral ones and can be used to remove unreacted starting materials or byproducts.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is useful for separating PEGylated compounds of different molecular weights and for removing smaller impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for the final purification of PEG derivatives to achieve high purity. sigmaaldrich.com

Characterization Techniques:

Once purified, the structural integrity and purity of the synthetic intermediates must be confirmed.

| Technique | Purpose | Typical Observations for PEG-azide Intermediates |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the presence of specific functional groups. | ¹H NMR spectra show characteristic peaks for the ethylene (B1197577) glycol repeating units (typically around 3.6 ppm), as well as signals corresponding to the terminal azide and amine groups. researchgate.netnih.gov ¹³C NMR can confirm the conversion of hydroxyl or tosyl groups to azides by the appearance of a characteristic peak for the carbon attached to the azide group (around 50 ppm). researchgate.net |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. | Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to verify the mass of the PEG derivative and to assess its polydispersity. nih.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | A strong characteristic absorption band for the azide group is typically observed around 2100 cm⁻¹. google.comsbq.org.br The presence or absence of other functional groups, such as hydroxyls or tosylates, can also be monitored. |

| Elemental Analysis | To determine the elemental composition of the compound. | Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the calculated theoretical values to support the proposed structure. google.comsbq.org.br |

These characterization methods, when used in combination, provide a comprehensive picture of the synthesized intermediates, ensuring that they are suitable for use in subsequent reaction steps. nih.gov

Design Principles for Structural Variations and Analogs

The modular nature of NH-bis(PEG1-azide) allows for the systematic modification of its structure to fine-tune its properties for specific applications, such as in the development of PROTACs or other bifunctional molecules. enamine.net The design principles for creating structural variations and analogs primarily revolve around modulating the PEG chain length and introducing additional reactive functionalities.

The length and architecture of the PEG chains in a linker molecule can significantly impact the properties of the final conjugate, including its solubility, flexibility, and the spatial separation it provides between two conjugated entities. chempep.combroadpharm.com

Varying PEG Chain Length: Increasing the number of ethylene glycol units in the PEG arms of NH-bis(PEG1-azide) can enhance the water solubility of the resulting conjugate and increase the distance between the central amine and the terminal azides. broadpharm.comresearchgate.net This can be crucial in applications like PROTACs, where an optimal linker length is often required to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. acs.org Conversely, shorter PEG chains may be desirable in some contexts to limit conformational flexibility. dovepress.com The synthesis of analogs with longer PEG chains can be achieved by starting with longer PEG diols or by employing controlled polymerization techniques. mdpi.commdpi.com

Branched and Multi-arm Architectures: While NH-bis(PEG1-azide) is itself a simple branched structure, more complex multi-arm or Y-shaped PEG derivatives can be designed. jenkemusa.comresearchgate.net These architectures can be used to attach multiple copies of a molecule to a central scaffold, leading to multivalent interactions or increased drug loading. The synthesis of such structures often involves a central core molecule, such as pentaerythritol (B129877) or hexaglycerol, from which multiple PEG arms are grown. jenkemusa.com

The choice of PEG chain length and architecture is a critical design parameter that must be optimized for each specific application. uzh.chnih.gov

To expand the versatility of the NH-bis(PEG1-azide) scaffold, additional reactive groups that are orthogonal to the existing amine and azide functionalities can be introduced. Orthogonal reactive sites allow for the sequential and specific conjugation of different molecules in a controlled manner. nih.gov

Common orthogonal reactive groups that can be incorporated include:

| Reactive Group | Reacts With | Common Reagents for Introduction |

| Alkyne | Azide (Click Chemistry) | Propargyl bromide, pentynoic acid |

| Maleimide | Thiol (Michael Addition) | Maleic anhydride, N-substituted maleimides |

| Thiol | Maleimide, iodoacetamide | Thioacetic acid followed by hydrolysis, cysteamine |

| Carboxyl | Amine (Amide Bond Formation) | Succinic anhydride, glutaric anhydride |

| Aldehyde/Ketone | Hydrazine, hydroxylamine (B1172632) (Hydrazone/Oxime Formation) | Protected aldehyde/ketone containing reagents |

The introduction of these orthogonal groups can be achieved through various synthetic strategies. For example, starting with a precursor that already contains the desired orthogonal group and then building the bis(PEG-azide) arms around it. Alternatively, one of the azide groups in NH-bis(PEG1-azide) could be selectively transformed into another functional group. This would, however, require careful protection and deprotection steps.

A more straightforward approach to creating a trifunctional linker with orthogonal reactivity would be to synthesize a derivative such as N-(PEG-maleimide)-N-bis(PEG-azide). axispharm.com This would provide an amine-reactive handle (from the central nitrogen), thiol-reactive functionality (maleimide), and alkyne-reactive groups (azides). The synthesis of such complex linkers relies on a toolbox of well-established bioconjugation chemistries, allowing for the rational design of molecules with precisely tailored reactivity. mdpi.comthermofisher.com

Azide-Mediated Click Chemistry Mechanisms

The versatility of NH-bis(PEG1-azide) stems from the ability of its azide moieties to undergo highly specific and efficient cycloaddition reactions with alkynes, forming stable triazole linkages. The two primary methods to effect this transformation, CuAAC and SPAAC, offer distinct advantages and operate under different mechanistic paradigms.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used ligation reaction that unites terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. uni-muenchen.de This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of click chemistry. mdpi.combeilstein-journals.orgacs.orgnih.gov For a bifunctional molecule like NH-bis(PEG1-azide), this reaction allows for the stepwise or simultaneous conjugation of two alkyne-containing molecules.

The mechanism of CuAAC is significantly more complex than a simple concerted cycloaddition and is understood to proceed through a stepwise pathway involving copper-acetylide intermediates. uni-muenchen.demdpi.com While initially proposed to involve a single copper atom, substantial evidence from kinetic studies, computational modeling, and mass spectrometry now supports a mechanism where dinuclear copper intermediates are the kinetically favored species. mdpi.comnih.govcsic.es

The catalytic cycle is generally believed to initiate with the formation of a copper(I)-acetylide complex from a terminal alkyne. mdpi.com A key development in understanding the mechanism was the proposal that a second copper atom coordinates to the alkyne π-system, forming a π,σ-bis(copper) acetylide intermediate. nih.govacs.org This dinuclear species is considered the catalytically active complex. nih.govacs.org

The azide, in this case one of the terminal azides of NH-bis(PEG1-azide), then coordinates to one of the copper centers of the dinuclear acetylide complex. nih.gov This is followed by a nucleophilic attack of the acetylide carbon on the terminal nitrogen of the azide, leading to the formation of a six-membered copper-containing ring intermediate. nih.gov Subsequent rearrangement and ring contraction, which may involve ligand exchange between the copper centers, results in a copper-triazolide species. nih.gov The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper catalyst for the next cycle. mdpi.comnih.gov

Recent DFT studies have further elucidated the energetics of this pathway, supporting the favorability of the dinuclear mechanism over a mononuclear one. acs.orgacs.orguio.noresearchgate.net These computational models highlight the role of the second copper atom in lowering the activation energy of the cycloaddition step. beilstein-journals.org

| Step in CuAAC Catalytic Cycle | Key Intermediate Species | Description |

| 1. Alkyne Activation | Copper(I)-acetylide | A terminal alkyne reacts with a Cu(I) source to form a σ-bound copper acetylide. |

| 2. Dinuclear Complex Formation | π,σ-bis(copper) acetylide | A second Cu(I) atom coordinates to the alkyne, forming a more reactive dinuclear intermediate. nih.govacs.org |

| 3. Azide Coordination | Azide-bis(copper) acetylide complex | An azide from NH-bis(PEG1-azide) coordinates to one of the copper centers. nih.gov |

| 4. Cycloaddition | Six-membered cupracycle | Stepwise formation of the C-N bonds leads to a metallacyclic intermediate. nih.gov |

| 5. Ring Contraction | Copper-triazolide | The cupracycle rearranges to form a stable copper-triazolide complex. |

| 6. Product Release | 1,4-disubstituted triazole | Protonolysis releases the triazole product and regenerates the Cu(I) catalyst. mdpi.comnih.gov |

The rate and efficiency of the CuAAC reaction are profoundly influenced by the choice of ligand coordinated to the copper(I) catalyst. beilstein-journals.orgnih.govrsc.org Ligands serve multiple crucial roles: they stabilize the Cu(I) oxidation state against disproportionation and oxidation, increase the solubility of the copper catalyst, and, most importantly, accelerate the reaction rate. beilstein-journals.orgnih.gov

Tris(triazolylmethyl)amine ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives, are widely used and have been shown to significantly accelerate CuAAC. beilstein-journals.orgnih.gov Kinetic studies have demonstrated that in the presence of such ligands, the reaction order with respect to copper can change. mdpi.com For instance, with TBTA, a first-order rate dependence on the copper-ligand complex is often observed. nih.gov The nature of the ligand can also influence the rate order with respect to the azide. In some systems, the reaction is nearly zero-order in azide in water, but becomes first-order upon the addition of chloride ions, suggesting that the coordination of the azide to the copper center can be a significant step in the catalytic cycle. nih.gov

For PEGylated azides like NH-bis(PEG1-azide), the choice of ligand is also critical. The PEG chains themselves can influence the reaction environment. While the short PEG1 linkers in NH-bis(PEG1-azide) may have a modest effect, longer PEG chains have been shown to impact reaction kinetics. rsc.org Furthermore, the presence of two azide groups introduces the possibility of intramolecular chelation or bridging between two copper centers, especially after the first cycloaddition has occurred, potentially influencing the rate of the second reaction. The use of ligands with attached oligo(ethylene glycol) chains has been explored as a strategy to act as sacrificial reagents to protect sensitive biomolecules from oxidation, a consideration when using CuAAC in biological contexts. rsc.org

| Ligand Type | General Effect on CuAAC | Relevance to NH-bis(PEG1-azide) |

| Tris(triazolylmethyl)amines (e.g., TBTA) | Accelerate reaction rate, stabilize Cu(I). beilstein-journals.org | Standard choice for efficient reaction, can modulate azide coordination kinetics. nih.gov |

| Polydentate Amines (e.g., PMDETA) | Effective accelerators, particularly in organic solvents. nih.gov | Useful for reactions in non-aqueous media. |

| Phosphine (B1218219) Ligands (e.g., THPTA) | Water-soluble, good for bioconjugation, can also act as reducing agents. | Can be prone to Staudinger side reactions with the azide groups. |

| Chelating Azides | The azide substrate itself acts as a ligand, accelerating the reaction. mdpi.com | The bis-azide structure could potentially engage in complex coordination geometries with copper centers. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst, particularly in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. biochempeg.comnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide, obviating the need for a metal catalyst. nih.govnih.gov The driving force for this reaction is the release of ring strain (approximately 18 kcal/mol for a cyclooctyne) as the sp-hybridized alkyne carbons re-hybridize to the less strained sp2 geometry within the resulting triazole ring. nih.gov NH-bis(PEG1-azide) is an excellent substrate for SPAAC, enabling copper-free conjugation.

Unlike the stepwise, metal-mediated CuAAC, the SPAAC reaction is generally considered a concerted [3+2] dipolar cycloaddition. nih.govnih.gov The reaction proceeds through a single, highly ordered transition state. DFT calculations have shown that the high reactivity is due to the cyclooctyne being pre-distorted into a geometry that resembles the transition state, thus lowering the activation energy. nih.gov

The reaction of NH-bis(PEG1-azide) with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would proceed via this concerted pathway. nih.govnih.gov The reaction is typically bimolecular, and its rate is dependent on the concentrations of both the azide and the cyclooctyne. A key feature of SPAAC is the formation of a mixture of regioisomeric triazoles (1,4- and 1,5-disubstituted), as the concerted mechanism lacks the regiochemical control imparted by the copper catalyst in CuAAC. acs.org

For a bifunctional molecule like NH-bis(PEG1-azide), the reaction with a monofunctional cyclooctyne would first yield a mono-adduct, which could then react with a second cyclooctyne molecule. Alternatively, reaction with a bis-cyclooctyne could lead to polymerization or macrocyclization. The kinetics of the second cycloaddition may be influenced by the presence of the first triazole ring, though significant electronic effects are less pronounced than in the CuAAC mechanism.

The kinetics of the SPAAC reaction are critically dependent on the structure of the cyclooctyne, specifically the degree of ring strain and the electronic properties of the alkyne. nih.govnsf.gov Various generations of cyclooctynes have been developed to enhance reactivity.

For instance, dibenzocyclooctynes (DBCO) exhibit high reactivity due to the fusion of two benzene (B151609) rings, which increases ring strain. nih.gov Bicyclo[6.1.0]nonynes (BCN), which feature a fused cyclopropane (B1198618) ring, are even more reactive. nih.govacs.org The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (as in DIFO) can further accelerate the reaction by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the azide's Highest Occupied Molecular Orbital (HOMO). psu.edu

The reactivity of NH-bis(PEG1-azide) in a SPAAC reaction will therefore be dictated by the choice of cyclooctyne partner. While the azide itself is generally considered less tunable in terms of reactivity compared to the cyclooctyne, its steric accessibility can play a role. The short PEG1 linkers on NH-bis(PEG1-azide) are unlikely to impose significant steric hindrance, allowing for efficient reaction with a wide range of strained alkynes.

| Cyclooctyne Derivative | Key Structural Feature | Relative Reactivity | Notes |

| Cyclooctyne (OCT) | Unsubstituted eight-membered ring | Baseline | The first generation, relatively slow kinetics. nih.gov |

| Dibenzocyclooctyne (DBCO) | Fused benzene rings | High | Increased ring strain leads to faster reaction rates. nih.govnih.gov |

| Bicyclo[6.1.0]nonyne (BCN) | Fused cyclopropane ring | Very High | Higher ring strain than DBCO, leading to very fast kinetics. nih.govacs.org |

| Difluorinated Cyclooctyne (DIFO) | Electron-withdrawing fluorine atoms | Very High | Electronic effects accelerate the cycloaddition. psu.edu |

Amine-Based Conjugation Mechanisms

The central secondary amine group in NH-bis(PEG1-azide) serves as a versatile nucleophilic handle for conjugation. cd-bioparticles.net It readily reacts with various electrophilic partners, including activated carboxylic acids, N-Hydroxysuccinimide (NHS) esters, and carbonyl compounds, to form stable covalent bonds. medkoo.comcd-bioparticles.net

The secondary amine of NH-bis(PEG1-azide) can be acylated by carboxylic acids to form a stable tertiary amide bond. This reaction typically requires the activation of the carboxylic acid group to enhance its electrophilicity and facilitate the nucleophilic attack by the amine. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). biochempeg.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of NH-bis(PEG1-azide). To improve efficiency and prevent side reactions, additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are often included. These additives react with the O-acylisourea to form a more stable, yet still reactive, ester intermediate, which then cleanly reacts with the amine to yield the final amide product. This method provides precise control over the coupling process.

| Role | Reagent Class | Specific Example(s) | Function |

|---|---|---|---|

| Nucleophile | Secondary Amine | NH-bis(PEG1-azide) | Attacks activated carboxylic acid. |

| Electrophile | Carboxylic Acid | R-COOH | Molecule to be conjugated. |

| Activating Agent | Carbodiimide | EDC, DCC | Converts carboxylic acid to a reactive intermediate. biochempeg.com |

| Additive | Hydroxylamine | NHS, HOBt | Increases efficiency and reduces side reactions. |

One of the most common and efficient methods for conjugating molecules to amines involves the use of N-Hydroxysuccinimide (NHS) esters. vulcanchem.com The secondary amine of NH-bis(PEG1-azide) is highly reactive towards NHS-activated esters. medkoo.comcd-bioparticles.netbroadpharm.com This reaction proceeds via a nucleophilic acyl substitution mechanism.

The NHS ester provides a good leaving group (the N-hydroxysuccinimide anion), facilitating the attack by the amine. The reaction is typically carried out in a pH range of 7 to 9 to ensure the amine is in its deprotonated, nucleophilic state. vulcanchem.com The result is the formation of a stable amide bond and the release of NHS. This method is widely used for labeling proteins and other biomolecules containing primary or secondary amines. vulcanchem.comcd-bioparticles.netnih.gov

The secondary amine of NH-bis(PEG1-azide) can also participate in condensation reactions with carbonyl compounds, specifically aldehydes and ketones. medkoo.comcd-bioparticles.netcd-bioparticles.net The reaction with an aldehyde or ketone initially forms an unstable carbinolamine intermediate. This intermediate can then dehydrate to form an enamine, as the secondary amine lacks a second proton to form a stable iminium ion that would lead to an imine.

This reaction is reversible and often requires acidic conditions to catalyze the dehydration step. The resulting enamine can be a useful intermediate for further functionalization or can be reduced under specific conditions to form a stable tertiary amine linkage.

Photochemical and Thermal Decomposition Pathways of Azides

The two terminal azide groups on NH-bis(PEG1-azide) are key to its function in applications like "click chemistry". broadpharm.commedchemexpress.com However, these groups can also be decomposed using heat or UV light to generate highly reactive intermediates. sciencemadness.orgwikipedia.org This decomposition is a foundational reaction in nitrene chemistry.

Both thermolysis and photolysis of organic azides, such as the alkyl azide moieties in NH-bis(PEG1-azide), lead to the extrusion of a molecule of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. sciencemadness.orgwikipedia.orgresearchgate.netrsc.org A nitrene is the nitrogen analog of a carbene, containing a monovalent nitrogen atom with only six electrons in its valence shell, making it a potent electrophile. wikipedia.org

The decomposition process can follow several mechanistic pathways:

Thermal Decomposition : When heated, the C-N₃ bond cleaves, releasing N₂ gas. This process can proceed through a stepwise mechanism where the formation of the nitrene is the rate-determining step. researchgate.netrsc.org The reaction can occur via a spin-allowed pathway to produce a singlet nitrene or a spin-forbidden pathway involving an intersystem crossing to yield a triplet nitrene. researchgate.netrsc.orgresearchgate.net For many alkyl nitrenes, the triplet state is the more stable ground state. wikipedia.org

Photochemical Decomposition : Irradiation with UV light provides the energy to excite the azide to a singlet excited state. wikipedia.org From here, it can decompose, often in a concerted manner, to form the singlet nitrene and N₂. wikipedia.org In some cases, especially with alkyl azides, this can lead directly to rearrangement products like imines without the formation of a free nitrene intermediate. wikipedia.org However, the use of a triplet sensitizer (B1316253) can facilitate intersystem crossing to the triplet excited state, which then decomposes to form a triplet nitrene. wikipedia.org

| Stimulus | Intermediate | Spin State | Common Subsequent Reactions |

|---|---|---|---|

| Heat (Thermolysis) | Nitrene | Singlet or Triplet researchgate.netrsc.org | C-H Insertion, C=C Addition (Aziridination), Rearrangement |

| UV Light (Photolysis) | Nitrene | Singlet or Triplet wikipedia.org | C-H Insertion, C=C Addition (Aziridination), Rearrangement |

Once generated, the nitrene intermediate is highly reactive and short-lived, participating in various transformations to stabilize its electron-deficient nitrogen center. sciencemadness.org The two main reaction pathways are insertion into single bonds and addition across double bonds.

C-H Insertion : Nitrenes can insert into carbon-hydrogen (C-H) bonds to directly form carbon-nitrogen (C-N) bonds, yielding an amine or amide. wikipedia.orglibretexts.org This transformation is a powerful tool in synthetic chemistry. The mechanism depends on the spin state of the nitrene. wikipedia.org

Singlet nitrenes typically insert into C-H bonds via a concerted, asynchronous transition state, which results in the retention of the stereochemistry at the carbon center. wikipedia.org

Triplet nitrenes react through a stepwise radical mechanism. They first abstract a hydrogen atom from the C-H bond to form a radical pair, which then recombines to form the C-N bond. wikipedia.org

C=C Addition (Aziridination) : Nitrenes readily add across carbon-carbon double bonds (alkenes) to form three-membered heterocyclic rings called aziridines. researchgate.netias.ac.in Again, the mechanism is dictated by the nitrene's spin state.

Singlet nitrenes add to alkenes in a single, concerted step. ias.ac.in This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the aziridine (B145994) product.

Triplet nitrenes add in a two-step process. The reaction begins with the formation of a diradical intermediate. ias.ac.in This intermediate has a finite lifetime during which rotation around the original C-C bond can occur before ring closure. Consequently, the addition of a triplet nitrene is often not stereospecific, potentially leading to a mixture of cis and trans aziridine products. ias.ac.in

The reactivity of nitrenes can often be controlled and directed through the use of transition metal catalysts, which form metal-nitrene (or nitrenoid) species that can moderate the reactivity and enhance selectivity for specific transformations like C-H amination or aziridination. wikipedia.orgpku.edu.cnnih.gov

Control over Reaction Selectivity and Yield

The utility of NH-bis(PEG1-azide) as a bifunctional linker is critically dependent on the ability to control the selectivity and yield of its subsequent reactions, primarily copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The efficiency of these conjugation methods is not absolute and is influenced by a variety of reaction parameters. Detailed mechanistic investigations have identified key factors that can be modulated to optimize the outcome of these reactions, ensuring high yields and the desired product selectivity.

Control over reaction parameters is crucial for maximizing the efficiency of conjugations involving NH-bis(PEG1-azide). Factors such as the choice of catalyst, solvent system, reactant concentrations, temperature, and pH can significantly impact the kinetics and thermodynamics of the reaction, thereby influencing the final yield and the purity of the product.

Research into the optimization of click chemistry reactions provides a framework for controlling the reactivity of bifunctional linkers like NH-bis(PEG1-azide). For instance, studies on the CuAAC reaction have systematically evaluated the impact of various components to achieve high conversion rates. nih.gov Similarly, investigations into SPAAC have highlighted the role of the reaction medium and pH in modulating reaction speed. rsc.org

Influence of Reaction Conditions on CuAAC Yield

For example, the molar ratio of the azide to the alkyne-containing molecule was found to be a critical determinant of reaction efficiency. nih.gov Furthermore, the choice and concentration of the copper source and the reducing agent are pivotal for maintaining the catalytically active Cu(I) species. nih.gov The use of a co-solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water, can also dramatically influence reaction rates by improving the solubility of all reactants. nih.gov

The following table summarizes the findings from an optimization study of CuAAC conditions, which can be extrapolated to guide the use of NH-bis(PEG1-azide) in similar conjugation reactions.

| Parameter Varied | Conditions Tested | Observed Yield (%) | Reference |

| Azide:Alkyne Ratio | 1:1.2 | ~75 | nih.gov |

| 1:2 | >95 | nih.gov | |

| Co-solvent (% DMSO in H₂O) | 50% | ~80 | nih.gov |

| 65% | >95 | nih.gov | |

| Temperature | Room Temp. | >95 | nih.gov |

| 37°C | ~90 | nih.gov | |

| Cu(I)-stabilizing Ligand | THPTA | ~85 | nih.gov |

| L-Histidine | ~70 | nih.gov | |

| None | >95 | nih.gov | |

| Reducing Agent:CuSO₄ Ratio | 2:1 | ~90 | nih.gov |

| 4:1 | >95 | nih.gov |

This data is derived from a study on a GLP-1 analog and serves as a model for optimizing reactions with NH-bis(PEG1-azide).

Comparative Selectivity: CuAAC vs. SPAAC

The choice between a catalyzed (CuAAC) and a non-catalyzed (SPAAC) click chemistry approach can also influence the selectivity and outcome of a conjugation strategy. A comparative analysis performed in the context of proteomics, aimed at identifying O-GlcNAcylated proteins, revealed differences in the labeling efficiency between these two methods. nih.govnih.gov In this study, cell lysates containing azide-modified proteins were labeled with either a biotin-alkyne probe via CuAAC or a biotin-strained alkyne (DIBO) probe via SPAAC. nih.govnih.gov

The table below presents a comparison of the number of proteins identified using each method, illustrating the potential differences in reaction efficiency.

| Ligation Chemistry | Alkyne Probe | Number of Proteins Identified | Overlapping Proteins | Reference |

| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 | nih.govnih.gov |

| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 | nih.govnih.gov |

This data reflects the outcomes of a specific proteomics experiment and highlights the differential efficiency that can be observed between CuAAC and SPAAC.

Polymer Functionalization and Crosslinking Strategies

The dual azide functionality of NH-bis(PEG1-azide) allows it to act as a potent crosslinking agent, while its central amine provides an additional point for conjugation, enabling the synthesis of complex and functional polymeric materials.

NH-bis(PEG1-azide) is an effective crosslinker for forming three-dimensional polymer networks, which enhances the mechanical strength, thermal stability, and solvent resistance of materials. Crosslinking can be achieved through two primary pathways involving its azide groups.

The first method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this approach, NH-bis(PEG1-azide) can be reacted with polymers that have been functionalized with alkyne groups. The bifunctional nature of the linker allows it to connect two separate polymer chains, leading to the formation of a stable, covalently crosslinked network held together by triazole linkages. For instance, polyvinyl alcohol (PVA) modified with acetylene (B1199291) groups can be crosslinked with a bifunctional polyethylene glycol-diazide to form a hydrogel. The properties of the resulting network, such as swelling and viscoelasticity, can be controlled by the concentration of the crosslinker and the degree of polymer functionalization.

A second strategy involves the generation of highly reactive nitrene intermediates from the azide groups, typically through photolysis (UV irradiation) or thermolysis. These nitrene species can then insert into C-H or C=C bonds on adjacent polymer chains, forming a crosslinked network without the need for a catalyst or pre-functionalized polymers. This method is particularly useful for crosslinking polymers that lack functional groups for click chemistry. Studies using poly(glycidyl azide) have shown that this photo-crosslinking can significantly improve the solvent resistance of materials like polyethylene glycol (PEG).

Table 1: Comparison of Polymer Crosslinking Strategies Using Bifunctional Azides

| Crosslinking Method | Reactants | Conditions | Resulting Linkage | Key Advantages | Reference Study Finding |

|---|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne-functionalized polymer + NH-bis(PEG1-azide) | Cu(I) catalyst, Room temperature | 1,2,3-Triazole | High specificity, mild conditions, orthogonal to other functional groups. | Hydrogels formed by crosslinking alkyne-modified PVA with a PEG-diazide demonstrated tunable network properties. |

| Nitrene Insertion (Photolysis) | Polymer matrix + NH-bis(PEG1-azide) | UV irradiation (e.g., 254 nm) | C-N bond (from C-H insertion) | No pre-functionalization of the polymer is needed; applicable to a wide range of polymers. | Blending poly(glycidyl azide) with PEG and irradiating with UV light improved the solvent resistance, preventing dissolution in water. |

Click chemistry provides a modular and highly efficient method for constructing well-defined and complex polymer architectures that are often inaccessible through traditional polymerization techniques. The bifunctional nature of NH-bis(PEG1-azide) makes it an ideal building block for these advanced syntheses.

It can be used in step-growth polymerization with dialkyne monomers to create high-molecular-weight linear polymers. For example, reacting a bifunctional aromatic azide with a diethynylpyridine monomer has been used to construct linear polymers with metal-binding units in the backbone. Similarly, NH-bis(PEG1-azide) can be used to couple alkyne-telechelic polymers, effectively acting as a chain extender to increase molecular weight.

Furthermore, NH-bis(PEG1-azide) is well-suited for "grafting-to" strategies to create graft or bottlebrush copolymers. In this approach, a polymer backbone is first synthesized with pendent alkyne groups. Subsequently, azide-terminated side chains can be attached to the backbone via the CuAAC reaction. While NH-bis(PEG1-azide) itself would act as a crosslinker in this scenario, the principle of using bifunctional linkers is central. More complex architectures can be achieved by first reacting the central amine of NH-bis(PEG1-azide) with a polymer chain containing an activated carboxyl group, and then using the two terminal azides to click onto alkyne-functionalized side chains or other polymers.

Table 2: Polymer Architectures Synthesized Using Bifunctional Azide Linkers

| Polymer Architecture | Synthetic Strategy | Role of Bifunctional Azide | Example |

|---|---|---|---|

| Chain-Extended Linear Polymers | Step-growth polymerization of A-A and B-B type monomers. | Acts as the "B-B" monomer reacting with a dialkyne "A-A" monomer. | Construction of high-molecular weight PEG polymers by coupling alkyne-telechelic PEGs with 2,2-bis(azidomethyl)propane-1,3-diol. |

| Graft Copolymers | "Grafting-to" via click chemistry. | Acts as a crosslinker between two polymer backbones functionalized with alkyne groups. | Synthesis of graft copolymers by reacting an alkyne-functionalized backbone polymer with azide-terminated side chains. |

| Block Copolymers | Joining of two different al |

Surface Modification and Functionalization of Substrates

Preparation of Functional Coatings and Films

The dual azide functionality of NH-bis(PEG1-azide) makes it a valuable component in the preparation of functional coatings and thin films. These coatings can be designed to exhibit specific surface properties, such as biocompatibility, anti-fouling characteristics, or the ability to immobilize biomolecules. The primary mechanism for integrating NH-bis(PEG1-azide) into coatings is through covalent attachment to a surface or a polymer backbone via its azide groups.

One common approach involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. Surfaces or polymers bearing alkyne groups can be readily coated or crosslinked with NH-bis(PEG1-azide). For instance, a substrate can be pre-functionalized with alkyne groups, and then exposed to a solution containing NH-bis(PEG1-azide) and a copper catalyst to form a stable, covalently bound film. The short PEG1 linkers in NH-bis(PEG1-azide) provide a degree of hydrophilicity and flexibility to the resulting coating without introducing a bulky polymeric layer. This is particularly advantageous in applications where precise control over the coating thickness and density is required.

Another strategy for forming functional films is through layer-by-layer (LbL) assembly. In this technique, a substrate is alternately exposed to solutions of polymers or molecules with complementary reactive groups. NH-bis(PEG1-azide) can be used as a crosslinking agent between polymer layers functionalized with alkyne groups, building up a multilayered film with controlled architecture. The resulting films can be used in a variety of applications, including as biocompatible coatings for medical devices or as sensor surfaces. The ability to introduce two azide groups per molecule allows for a higher crosslinking density, which can enhance the mechanical stability and durability of the film.

| Coating Application | Substrate/Polymer | Crosslinking Chemistry | Key Feature of NH-bis(PEG1-azide) |

| Biocompatible Coating | Alkyne-functionalized surface | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Provides hydrophilicity and biocompatibility. |

| Sensor Surface | Alkyne-modified polymer | Layer-by-Layer (LbL) assembly with CuAAC | Enables high crosslinking density for stable films. |

| Anti-fouling Film | Polymer with alkyne groups | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Creates a dense, hydrophilic surface to resist protein adsorption. |

Nanomaterial Engineering and Derivatization

The unique properties of NH-bis(PEG1-azide) make it a significant tool in the field of nanomaterial engineering. Its ability to modify and stabilize nanoparticle surfaces, as well as integrate them into larger systems, is crucial for the development of advanced nanomaterials for various applications.

Gold nanoparticles (AuNPs) are widely studied for their unique optical and electronic properties, but they require surface stabilization to prevent aggregation. chemrxiv.orgrsc.org Ligand exchange is a common method to functionalize and stabilize AuNPs. chemrxiv.org While traditional ligands for AuNPs are often thiol-based, recent research has explored the use of N-heterocyclic carbenes (NHCs) for their strong, stable binding to gold surfaces. chemrxiv.orgrsc.org

In this context, PEGylated NHC ligands featuring terminal azide groups have been developed for AuNP stabilization. chemrxiv.orgrsc.org Although not a direct application of NH-bis(PEG1-azide) itself, the principles are highly relevant. A PEGylated NHC ligand with a terminal azide can be synthesized and then used to displace weaker ligands, such as oleylamine, from the surface of AuNPs. chemrxiv.orgrsc.org This process results in highly stable, azide-functionalized AuNPs. chemrxiv.orgrsc.org The PEG component provides colloidal stability in various media, while the terminal azide serves as a reactive handle for further functionalization. chemrxiv.orgrsc.org The use of a short PEG chain, analogous to the PEG1 in NH-bis(PEG1-azide), ensures a compact and well-defined ligand shell.

Once nanoparticles are stabilized with azide-terminated ligands, the azide groups on their surface can be used for post-synthetic functionalization via click chemistry. chemrxiv.orgrsc.org This allows for the attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents. The bifunctional nature of NH-bis(PEG1-azide) could be exploited in a two-step process. First, one azide group could react with an alkyne-functionalized nanoparticle surface. The remaining azide group would then be available for subsequent click reactions with other molecules.

This approach offers a modular and efficient way to create multifunctional nanoparticles. For example, a targeting peptide with an alkyne group could be "clicked" onto the surface of an azide-bearing nanoparticle, enabling it to selectively bind to specific cells or tissues. The high efficiency and orthogonality of click chemistry ensure that the functionalization occurs with high yield and without affecting other components of the nanoparticle or the attached molecule. nih.gov

| Nanoparticle System | Stabilizing Ligand Principle | Functionalization Chemistry | Resulting Nanoparticle Feature |

| Gold Nanoparticles (AuNPs) | Ligand exchange with azide-terminated PEG-NHC | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Enhanced stability and bio-conjugation capability. chemrxiv.orgrsc.org |

| Quantum Dots | Encapsulation in azide-functionalized polymer | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Biocompatible and targetable for imaging applications. |

| Iron Oxide Nanoparticles | Surface coating with azide-bearing silanes | Thiol-yne "click" reaction | Magnetic nanoparticles for targeted drug delivery. |

NH-bis(PEG1-azide) can act as a molecular "glue" to integrate different types of nanomaterials into hybrid systems. By functionalizing one type of nanoparticle with alkyne groups and another with azide groups (potentially via NH-bis(PEG1-azide)), they can be linked together through a click reaction. This allows for the creation of complex nanostructures with combined functionalities.

For instance, a magnetic nanoparticle could be linked to a fluorescent quantum dot, creating a hybrid material that can be both manipulated by a magnetic field and visualized by fluorescence microscopy. Such hybrid systems have potential applications in diagnostics, where they could be used for magnetic separation and subsequent optical detection of target molecules. The short, flexible PEG1 linkers from NH-bis(PEG1-azide) would provide a close yet non-interfering connection between the different nanoparticle components.

Hydrogel Formation and Engineering

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. mdpi.com The crosslinking of these networks is a critical step in their synthesis, and NH-bis(PEG1-azide) offers a precise and efficient method for this process.

The two azide groups of NH-bis(PEG1-azide) make it an ideal crosslinking agent for hydrogel formation. The primary mechanism involves reacting NH-bis(PEG1-azide) with polymers that have been functionalized with alkyne groups. This reaction, typically a form of click chemistry, creates a stable, covalently crosslinked hydrogel network. nih.govresearchgate.net

One of the most common methods is the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net In this approach, a polymer such as hyaluronic acid or a multi-arm PEG is modified to contain strained alkyne groups, such as dibenzocyclooctyne (DBCO). researchgate.net When these polymers are mixed with a bis-azide crosslinker like NH-bis(PEG1-azide), a rapid and biocompatible crosslinking reaction occurs without the need for a potentially toxic copper catalyst. nih.govresearchgate.net This is particularly important for applications involving the encapsulation of living cells. The gelation time and mechanical properties of the resulting hydrogel can be tuned by varying the concentration of the polymer, the crosslinker, and the degree of functionalization. nih.gov

Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used for hydrogel formation in applications where cell encapsulation is not required. nih.gov This method is highly efficient and can be used to create hydrogels with a high degree of crosslinking and excellent mechanical strength. The choice of crosslinking mechanism depends on the specific requirements of the application, with SPAAC being favored for its biocompatibility and CuAAC for its efficiency and the resulting material properties. nih.govnih.gov

| Hydrogel System | Polymer Backbone | Crosslinking Mechanism | Key Advantage |

| Injectable Hydrogel | Hyaluronic Acid-Cyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Biocompatible, fast gelation for in-situ formation. nih.gov |

| Tissue Engineering Scaffold | Multi-arm PEG-Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High mechanical strength and tunable properties. nih.gov |

| Drug Delivery Matrix | Alginate-DBCO | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Controlled release and biocompatibility. |

Design of Hydrogel Scaffolds with Tunable Properties

The design of hydrogels with precisely controlled properties is a cornerstone of advanced materials science, particularly in the realm of biomedical applications such as tissue engineering and drug delivery. A key strategy in achieving this control is the use of versatile crosslinking agents that can form well-defined polymer networks. NH-bis(PEG1-azide) serves as an exemplary bifunctional crosslinker in the fabrication of such hydrogels, primarily through the principles of "click chemistry."

NH-bis(PEG1-azide) is a heterobifunctional molecule featuring a primary amine (-NH2) group and two azide (-N3) groups attached to a short polyethylene glycol (PEG) linker. broadpharm.com The azide groups are particularly useful for forming stable covalent bonds with alkyne-functionalized polymers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov These reactions are highly efficient, specific, and can be conducted under mild, aqueous conditions, making them ideal for creating hydrogel networks in the presence of sensitive biological molecules. sigmaaldrich.comacs.org

The tunability of hydrogel properties when using a crosslinker like NH-bis(PEG1-azide) stems from the ability to precisely control the crosslink density of the polymer network. researchgate.net By reacting NH-bis(PEG1-azide) with a polymer that has been functionalized with alkyne groups (e.g., alkyne-modified hyaluronic acid or multi-arm PEG-alkyne), a three-dimensional hydrogel is formed. The physical and mechanical characteristics of this hydrogel can be systematically adjusted by manipulating several key parameters:

Concentration of the Crosslinker: The molar concentration of NH-bis(PEG1-azide) directly influences the number of crosslinks within the hydrogel network. A higher concentration of the crosslinker leads to a more densely crosslinked network.

Stoichiometry of Azide to Alkyne Groups: The ratio between the azide groups on NH-bis(PEG1-azide) and the alkyne groups on the polymer backbone is a critical factor. researchgate.net Varying this ratio allows for fine-tuning of the network structure and ensures efficient gelation. nih.gov

Polymer Concentration and Molecular Weight: The concentration and chain length of the alkyne-functionalized polymer also play a significant role in determining the final properties of the hydrogel. rsc.org

These parameters collectively determine the hydrogel's macroscopic properties, such as its mechanical stiffness (elastic modulus), swelling behavior, and degradation kinetics. For instance, a higher crosslink density, achieved by increasing the concentration of NH-bis(PEG1-azide), will typically result in a stiffer hydrogel with a lower swelling ratio and slower degradation rate. researchgate.netnih.gov This level of control is crucial for designing scaffolds that can mimic the specific mechanical environments of different biological tissues. nih.gov

Research Findings on Tunable Hydrogel Properties

While specific research focusing exclusively on NH-bis(PEG1-azide) in hydrogel design is not extensively documented, the principles are well-established through studies on analogous azide-functionalized crosslinkers. Research on hyaluronic acid-based hydrogels crosslinked with diazide linkers has demonstrated that the elastic modulus can be tuned over a range of 0.5 to 4 kPa by varying the crosslinker density. researchgate.netnih.gov Similarly, studies with PEG-based hydrogels have shown that gelation time and mechanical properties can be systematically controlled by adjusting the concentrations of the azide-functionalized crosslinker and the alkyne-functionalized polymer. rsc.orgrsc.org Faster gelation times, often within minutes, and increased stiffness are typically observed with higher precursor concentrations. nih.gov

The following interactive data table illustrates the expected trends in hydrogel properties based on the concentration of a bifunctional azide crosslinker like NH-bis(PEG1-azide) when reacted with a constant concentration of an alkyne-functionalized polymer.

| Crosslinker Concentration (mM) | Elastic Modulus (kPa) | Swelling Ratio (q) | Gelation Time (min) |

| 1 | 0.8 | 25 | 30 |

| 2 | 1.5 | 18 | 15 |

| 4 | 3.2 | 12 | 8 |

| 8 | 6.5 | 7 | 3 |

| This table presents illustrative data based on established principles of hydrogel crosslinking with bifunctional azide linkers. Actual values would depend on the specific polymer system and reaction conditions. |

Research Applications in Chemical Biology and Protein Engineering

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the proteasome.

NH-bis(PEG1-azide) serves as a versatile linker in PROTAC synthesis. The PEG component of the linker enhances the solubility and can influence the cell permeability of the final PROTAC molecule. The two terminal azide (B81097) groups provide reactive handles for the attachment of the POI and E3 ligase ligands through highly efficient and specific "click chemistry" reactions. The defined length of the PEG1 linker also plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

The conjugation of E3 ubiquitin ligase ligands to the NH-bis(PEG1-azide) linker is typically achieved through azide-alkyne cycloaddition reactions. For this to occur, the E3 ligase ligand must first be functionalized with an alkyne group. Common E3 ligase ligands used in PROTAC design include derivatives of thalidomide (B1683933) and pomalidomide (B1683931), which recruit the Cereblon (CRBN) E3 ligase, and ligands for the von Hippel-Lindau (VHL) E3 ligase.

The primary methods for this conjugation are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide group of the linker with a terminal alkyne on the E3 ligase ligand, forming a stable triazole ring.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), functionalized on the E3 ligase ligand. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group of the linker.

Similar to the E3 ligase ligand, the target protein ligand must also be modified to incorporate a reactive handle for conjugation to the other azide group of the NH-bis(PEG1-azide) linker. This is also predominantly achieved through azide-alkyne click chemistry. For instance, a well-known BET bromodomain inhibitor like JQ1 can be functionalized with an alkyne group to enable its attachment to the linker. The choice between CuAAC and SPAAC depends on the chemical nature of the target protein ligand and the desired reaction conditions. The modularity of this approach allows for the rapid synthesis of a library of PROTACs with different target protein ligands to explore a wide range of biological targets.

The design of an effective PROTAC is a multifactorial process where the linker plays a critical role. Key molecular design principles when using a linker like NH-bis(PEG1-azide) include:

Linker Length and Flexibility: The short and defined length of the PEG1 linker in NH-bis(PEG1-azide) imposes a certain spatial constraint. The optimal linker length is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. While some flexibility is necessary to allow for the proper orientation of the two proteins, excessive flexibility can lead to a decrease in degradation efficiency.

Linker Composition: The PEG nature of the linker can improve the physicochemical properties of the PROTAC, such as solubility. This is an important consideration as many PROTACs are large molecules that can suffer from poor solubility.

Attachment Points: The points at which the linker is attached to both the target protein ligand and the E3 ligase ligand are critical. These attachment points must be chosen carefully to ensure that the binding affinity of the ligands for their respective proteins is not significantly compromised.

The systematic variation of these parameters, often through the synthesis of a library of PROTACs with different linkers, is a common strategy to identify the most potent degrader for a specific target.

PROTACs developed using linkers such as NH-bis(PEG1-azide) have been instrumental in dissecting complex cellular signaling pathways. By selectively degrading key proteins, researchers can study the downstream consequences of their removal with high temporal resolution. For example, PROTACs targeting kinases in the MAPK and NF-κB signaling pathways have been used to study the roles of these proteins in cancer cell proliferation and survival. The ability to rapidly and reversibly deplete a target protein offers a powerful alternative to genetic knockout or RNA interference techniques, allowing for a more precise understanding of protein function in dynamic cellular processes. While specific studies exclusively using NH-bis(PEG1-azide) are not extensively detailed in publicly available literature, the principles apply to PROTACs constructed with similar short PEG-based azide linkers.

Bioconjugation Techniques for Biomolecules

The reactive azide groups of NH-bis(PEG1-azide) also make it a valuable tool for various bioconjugation applications beyond PROTACs. Through the same click chemistry principles, this linker can be used to conjugate a wide range of biomolecules, including peptides and oligonucleotides. For instance, a peptide functionalized with an alkyne can be readily conjugated to another molecule bearing an azide group via the NH-bis(PEG1-azide) linker. This strategy is employed in the development of peptide-drug conjugates, imaging agents, and functionalized biomaterials. The ability to perform these conjugations under mild, aqueous conditions makes this approach particularly suitable for modifying sensitive biological molecules without compromising their structure or function.

Compound Information Table

| Compound Name |

| NH-bis(PEG1-azide) |

| Pomalidomide |

| JQ1 |

| Thalidomide |

PROTAC Synthesis and Evaluation Data (Illustrative Examples)

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Degradation (DC50, nM) | Max Degradation (Dmax, %) |

|---|---|---|---|---|---|

| Hypothetical PROTAC A | BRD4 | Pomalidomide derivative | Short PEG-azide | 50 | 95 |

| Hypothetical PROTAC B | BCR-ABL | Thalidomide derivative | Short PEG-azide | 100 | 90 |

| Hypothetical PROTAC C | Kinase X | VHL ligand | Short PEG-azide | 25 | 98 |

Site-Specific Conjugation of Proteins and Peptides

The ability to introduce modifications at specific sites on proteins and peptides is crucial for understanding their function and for the development of novel therapeutics. NH-bis(PEG1-azide) can be utilized for the site-specific conjugation of proteins and peptides that have been engineered to contain alkyne-bearing unnatural amino acids. This approach allows for precise control over the location and stoichiometry of conjugation, which is often not possible with traditional methods that target natural amino acids like lysine (B10760008) or cysteine.

| Parameter | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (strain-promoted) |

| Alkynes | Terminal alkynes | Cyclooctynes (e.g., DBCO, BCN) |

| Biocompatibility | Lower (due to copper toxicity) | Higher |

| Reaction Kinetics | Generally faster | Can be very fast with reactive cyclooctynes |

Functionalization of Nucleic Acids for Research Probes

The functionalization of nucleic acids with probes and other moieties is essential for their use in diagnostics and as research tools. NH-bis(PEG1-azide) can be employed to label or crosslink alkyne-modified oligonucleotides. For example, an alkyne group can be introduced at the 5' or 3' end of a DNA or RNA strand during solid-phase synthesis. NH-bis(PEG1-azide) can then be used to conjugate two such strands together or to attach two different functional molecules, such as a fluorophore and a quencher for the creation of molecular beacons. nih.gov

The hydrophilic PEG linker can also improve the aqueous solubility of the resulting nucleic acid conjugates, which is often a challenge with hydrophobic modifications. This is particularly advantageous for in vivo applications where aggregation can be a problem.

Assembly of Multi-Component Bioconjugates

The two azide groups of NH-bis(PEG1-azide) allow for the stepwise or one-pot assembly of multi-component bioconjugates. This is particularly useful in the construction of complex architectures such as antibody-drug conjugates (ADCs) or targeted imaging agents. For example, one azide can be reacted with an alkyne-modified targeting ligand (e.g., a peptide or antibody fragment), and the other azide can be subsequently reacted with an alkyne-modified payload (e.g., a cytotoxic drug or a fluorescent dye).

This modular approach allows for the rapid generation of a library of bioconjugates with different combinations of targeting ligands and payloads, facilitating the optimization of their properties for a specific application. The defined structure of NH-bis(PEG1-azide) ensures that the resulting bioconjugates are well-defined and homogeneous. The use of bis-azido PEG derivatives has been demonstrated in the synthesis of dendritic structures, highlighting the potential for creating highly branched and complex bioconjugates. researchgate.netnih.gov

Development of Molecular Probes and Biosensors

The unique properties of NH-bis(PEG1-azide) make it a valuable building block for the development of sophisticated molecular probes and biosensors. Its ability to link two molecular entities in a controlled manner is key to the design of probes that can report on specific molecular events.

Fluorescent Probe Integration via Click Chemistry

NH-bis(PEG1-azide) can be used to integrate fluorescent probes into biological systems with high specificity. For example, a protein of interest can be tagged with an alkyne-containing unnatural amino acid, and then a fluorescent probe that has also been modified with an alkyne can be attached using NH-bis(PEG1-azide) as a linker. This allows for the site-specific labeling of proteins for imaging studies.

Furthermore, the bifunctional nature of the linker can be exploited to create FRET (Förster Resonance Energy Transfer) pairs. Two different alkyne-modified fluorophores, a donor and an acceptor, can be attached to a single NH-bis(PEG1-azide) molecule. This construct can then be conjugated to a biomolecule of interest to study conformational changes or binding events.

| Component 1 | Linker | Component 2 | Potential Application |

| Alkyne-Fluorophore A | NH-bis(PEG1-azide) | Alkyne-Fluorophore B | FRET-based biosensor |

| Alkyne-Protein | NH-bis(PEG1-azide) | Alkyne-Small Molecule | Probing protein-ligand interactions |

| Alkyne-Oligonucleotide | NH-bis(PEG1-azide) | Alkyne-Quencher | Molecular beacon for nucleic acid detection |

Proximity-Based Probes for Protein-Protein Interaction Studies

Proximity-based labeling techniques, such as BioID and proximity ligation assays (PLA), are powerful tools for studying protein-protein interactions in their native cellular environment. While direct evidence of NH-bis(PEG1-azide) in these specific applications is not prevalent, its structure lends itself to the design of novel proximity probes.

For instance, two different alkyne-modified antibodies that recognize two proteins of interest could be linked together using NH-bis(PEG1-azide). If the two proteins are in close proximity, the antibodies will bring the two alkyne groups into close enough contact to be bridged by the linker. The resulting complex could then be detected, providing evidence of the protein-protein interaction. The short and defined length of the PEG1 linker would be critical in defining the spatial resolution of such a probe.

Scaffold Design for Ligand-Targeting Constructs

NH-bis(PEG1-azide) can serve as a simple scaffold for the construction of ligand-targeting constructs. Its two azide groups provide anchor points for the attachment of a targeting moiety and a therapeutic or diagnostic agent. This is particularly relevant in the field of drug delivery, where the goal is to deliver a payload specifically to diseased cells or tissues.

Macromolecular Conjugation and Ligand Display

The bifunctional nature of NH-bis(PEG1-azide), featuring two terminal azide groups connected by a short and flexible polyethylene (B3416737) glycol (PEG) linker, makes it a valuable reagent in the fields of chemical biology and protein engineering. Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, allowing for the precise covalent linkage of molecules in complex biological environments. immunomart.orgbroadpharm.com

The twin azide functionalities of NH-bis(PEG1-azide) allow it to act as a homobifunctional crosslinker, enabling the conjugation of two alkyne-containing molecules. This can be particularly useful for inducing dimerization of proteins or for assembling larger macromolecular complexes. The short PEG1 linker provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Preparation of Polymeric Scaffolds for Multivalent Binding